
1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea, also known as BAY 41-2272, is a chemical compound that has been widely studied in scientific research. It is a potent activator of the soluble guanylate cyclase (sGC) enzyme, which plays a critical role in regulating various physiological processes in the human body.
Mécanisme D'action
1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea 41-2272 activates sGC by binding to the heme group of the enzyme, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a critical role in regulating various physiological processes in the human body, including smooth muscle relaxation, platelet aggregation, and vasodilation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects in the human body. It has been shown to induce vasodilation, reduce pulmonary arterial pressure, and improve cardiac function in animal models of heart failure. This compound 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of sGC, making it a useful tool for studying the role of sGC in various physiological processes. However, this compound 41-2272 has some limitations for use in lab experiments. It is a synthetic compound that may have off-target effects, and its potency may vary depending on the experimental conditions used.
Orientations Futures
There are several future directions for research on 1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea 41-2272. One area of research is the development of more potent and selective sGC activators that can be used in the treatment of various disease conditions. Another area of research is the identification of new disease conditions that can be treated with sGC activators. Additionally, there is a need for further research on the mechanism of action of sGC activators and their downstream signaling pathways.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea 41-2272 involves the reaction of 4-(dimethylamino)phenylacetic acid with 4-methylpiperazine to form an intermediate, which is then reacted with benzyl isocyanate to produce the final product. The reaction conditions and purification methods used in the synthesis have been well-established in the literature and are widely used in research laboratories.
Applications De Recherche Scientifique
1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea 41-2272 has been extensively studied in scientific research due to its ability to activate sGC, which is a key enzyme involved in regulating various physiological processes such as vasodilation, platelet aggregation, and smooth muscle relaxation. This compound 41-2272 has been shown to have therapeutic potential in several disease conditions, including pulmonary hypertension, heart failure, and erectile dysfunction.
Propriétés
IUPAC Name |
1-benzyl-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-26(2)21-11-9-20(10-12-21)22(28-15-13-27(3)14-16-28)18-25-23(29)24-17-19-7-5-4-6-8-19/h4-12,22H,13-18H2,1-3H3,(H2,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJAWIIEXXJLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

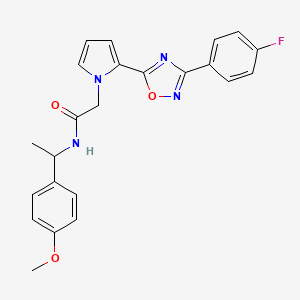
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)
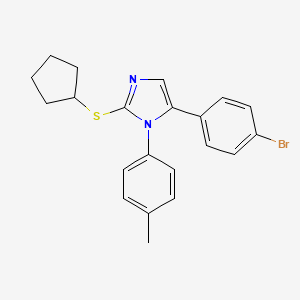
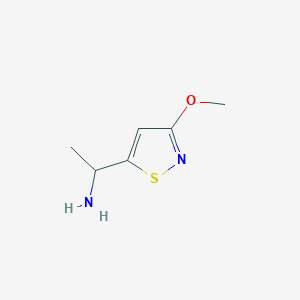

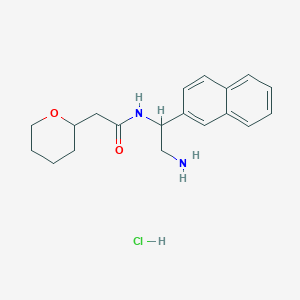

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)

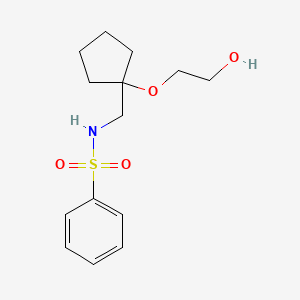
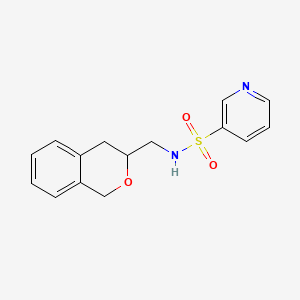
![(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2388743.png)
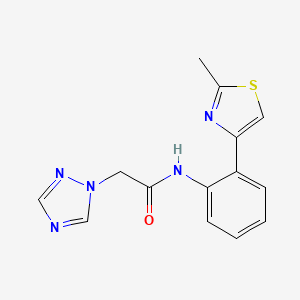
![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2388749.png)